N-desethyl Brinzolamide (oxalate)
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Overview
Description
- Its chemical structure consists of a thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide core with a monoethanedioate moiety.
- The compound is a derivative of brinzolamide, which is commonly used to treat glaucoma and ocular hypertension .
N-desethyl Brinzolamide (oxalate): is an active metabolite of the carbonic anhydrase (CA) inhibitor .
Preparation Methods
- The synthetic route to N-desethyl Brinzolamide (oxalate) involves modifications of the parent compound, brinzolamide.
- Unfortunately, specific synthetic methods and reaction conditions for its preparation are not readily available in the literature.
- Industrial production methods likely follow similar principles, but proprietary details remain undisclosed.
Chemical Reactions Analysis
- N-desethyl Brinzolamide (oxalate) may undergo various reactions typical of sulfonamides and thiazines.
- Common reactions include oxidation , reduction , and substitution .
- Reagents and conditions depend on the specific transformation.
- Major products formed during these reactions would be derivatives of the parent compound.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, enzyme inhibition, and metabolic pathways.
Medicine: Understanding its pharmacokinetics, toxicity, and therapeutic potential.
Industry: Exploring applications in pharmaceuticals and materials science.
Mechanism of Action
- N-desethyl Brinzolamide (oxalate) likely inhibits carbonic anhydrase enzymes (CAII and CAIV) similarly to brinzolamide.
- These enzymes play a role in maintaining acid-base balance and fluid secretion.
- By inhibiting CA, the compound reduces intraocular pressure, making it useful in treating glaucoma.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
- Further research is needed to highlight its uniqueness and identify closely related analogs.
Properties
Molecular Formula |
C12H19N3O9S3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;oxalic acid |
InChI |
InChI=1S/C10H17N3O5S3.C2H2O4/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17;3-1(4)2(5)6/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15);(H,3,4)(H,5,6)/t8-;/m0./s1 |
InChI Key |
SADPWQTWTRQXLQ-QRPNPIFTSA-N |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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